

# N-Methyldibutylamine CAS number 3405-45-6 characterization

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An In-depth Technical Guide to **N-Methyldibutylamine** (CAS: 3405-45-6)

### Introduction

N-Methyldibutylamine, identified by CAS number 3405-45-6, is a tertiary aliphatic amine with the linear formula [CH<sub>3</sub>(CH<sub>2</sub>)<sub>3</sub>]<sub>2</sub>NCH<sub>3</sub>.[1] It is a versatile organic compound utilized as a chemical intermediate, a solvent, and a base in various synthetic and industrial applications.[2] Its structure, featuring two n-butyl groups and one methyl group attached to a central nitrogen atom, imparts moderate polarity and solubility in common organic solvents.[2] This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, safety protocols, synthesis, and key applications relevant to researchers and drug development professionals.

## **Physicochemical and General Properties**

**N-Methyldibutylamine** is a flammable, colorless liquid.[1][3] Its core physical and chemical properties are summarized in the table below for quick reference.



Property	Value	Source(s)
CAS Number	3405-45-6	[1][3][4]
Molecular Formula	C9H21N	[1][3][4]
Molecular Weight	143.27 g/mol	[1][3]
Appearance	Colorless Liquid	[1][3]
Density	0.745 g/mL at 25 °C	[1][5]
Boiling Point	49-51 °C at 10 mmHg	[1][5]
Melting Point	-61.9 °C	[6]
Flash Point	42 °C (107.6 °F) - Closed Cup	[1][3]
Refractive Index	n20/D 1.4178	[1][5]
Solubility	Slightly soluble in water; Soluble in organic solvents like ethanol and chloroform.[2][7]	[2][7]
InChI Key	MTHFROHDIWGWFD- UHFFFAOYSA-N	[1][4]
SMILES	CCCCN(C)CCCC	[1]

## **Spectroscopic Characterization**

Spectroscopic analysis is crucial for the verification of **N-Methyldibutylamine**'s identity and purity. Key data from mass spectrometry, NMR, and IR spectroscopy are outlined below.



Spectroscopy	Expected Key Signals / Fragments		
Mass Spec (EI)	The electron ionization mass spectrum shows characteristic fragmentation. The most abundant fragment ion (base peak) is typically observed at m/z 100, corresponding to the alpha-cleavage loss of a propyl radical ([M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> ). Other significant fragments include m/z 58 and m/z 44. [1][7] The molecular ion peak [M] <sup>+</sup> at m/z 143 may also be observed.[1]		
<sup>1</sup> H NMR	The proton NMR spectrum is expected to show four distinct signals: a triplet corresponding to the terminal methyl protons (-CH <sub>3</sub> ) of the butyl chains, two overlapping multiplets for the internal methylene protons (-CH <sub>2</sub> -CH <sub>2</sub> -), a triplet for the methylene protons adjacent to the nitrogen (α-CH <sub>2</sub> ), and a singlet for the N-methyl protons (-N-CH <sub>3</sub> ).		
<sup>13</sup> C NMR	The carbon NMR spectrum should display five signals, corresponding to the four unique carbons of the n-butyl chains and the single carbon of the N-methyl group.		
IR Spectroscopy	The infrared spectrum lacks N-H stretching bands, which is characteristic of a tertiary amine. Key absorptions include C-H stretching bands for the alkyl groups just below 3000 cm <sup>-1</sup> and C-N stretching bands in the 1250-1020 cm <sup>-1</sup> region.		

## **Safety and Handling**

**N-Methyldibutylamine** is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and toxic upon acute exposure through oral, dermal, or inhalation routes. [8]



Hazard Class	GHS Pictogram(s)	Signal Word	Hazard Statement(s)
Flammable Liquid 3	<b>⊗</b>	Danger	H226: Flammable liquid and vapor.[8]
Acute Toxicity 3/4	<b>;</b> €(	Danger	H302/H332: Harmful if swallowed or if inhaled.[8] H311: Toxic in contact with skin.[8]
Skin Corrosion 1B	corrosive	Danger	H314: Causes severe skin burns and eye damage.[8]

#### Handling Recommendations:

- Use in a well-ventilated area or with local exhaust ventilation.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a suitable respirator.[1]
- Keep away from heat, sparks, open flames, and other ignition sources.[7][9]
- Ground and bond containers during material transfer to prevent static discharge.
- Store in tightly closed containers in a cool, dry, and well-ventilated area.[9]
- Incompatible with strong oxidizing agents, acids, isocyanates, and peroxides.[2][10]

# **Experimental Protocols Synthesis Protocol: Eschweiler-Clarke Reaction**

A common and effective method for synthesizing **N-Methyldibutylamine** is the methylation of the corresponding secondary amine, dibutylamine, via the Eschweiler-Clarke reaction. This reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[10][11]



#### Materials:

- Dibutylamine
- Formaldehyde (37% aqueous solution)
- Formic Acid (88-95%)
- Diethyl ether or other suitable extraction solvent
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

#### Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add dibutylamine (1.0 eq).
- Reagent Addition: Slowly add an excess of formic acid (e.g., 2.5 eq) followed by an excess
  of aqueous formaldehyde (e.g., 2.5 eq) to the flask. The addition may be exothermic and
  should be controlled with an ice bath if necessary.
- Reflux: Heat the reaction mixture to reflux. The evolution of carbon dioxide gas is a key
  indicator that the reaction is proceeding.[10] Continue heating until gas evolution ceases
  (typically several hours).
- Workup Basification: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 12) by the slow addition of concentrated NaOH or KOH solution. This step neutralizes the excess formic acid and deprotonates the amine salt.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (or another suitable organic solvent) three times.

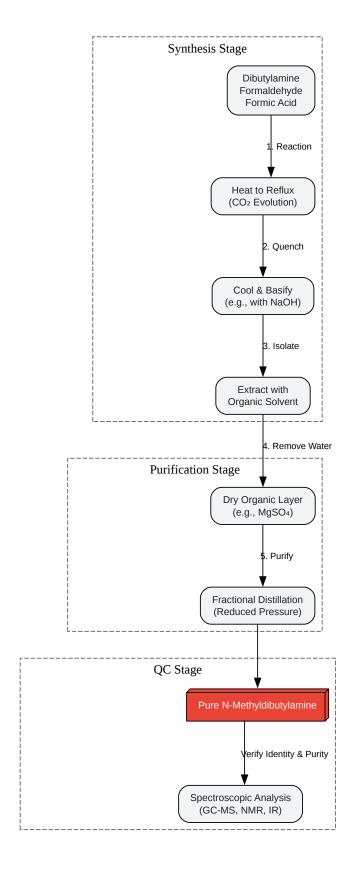
### Foundational & Exploratory





- Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
- Purification: Remove the solvent by rotary evaporation. The crude **N-Methyldibutylamine** can be purified by fractional distillation under reduced pressure to yield the final product.





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Caption: Workflow for the synthesis and purification of N-Methyldibutylamine.



## **Analytical Characterization Protocol**

To confirm the identity and assess the purity of the synthesized **N-Methyldibutylamine**, a combination of chromatographic and spectroscopic techniques is employed.

- 1. Gas Chromatography-Mass Spectrometry (GC-MS):
- Objective: To determine purity and confirm molecular weight and fragmentation pattern.
- Sample Preparation: Dilute a small aliquot of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Conditions: Use a nonpolar capillary column (e.g., DB-5ms). Program the oven with a temperature gradient (e.g., starting at 50°C and ramping to 250°C) to separate the product from any residual starting materials or byproducts.
- MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 35 to 300.
- Data Analysis: The retention time of the major peak indicates purity. The corresponding mass spectrum should match the known fragmentation pattern, with key ions at m/z 143, 100, and 58.[1][7]
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Objective: To confirm the chemical structure.
- Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Analysis: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- Data Analysis: Correlate the observed chemical shifts, integrations, and coupling patterns with the expected structure of N-Methyldibutylamine.

Caption: Analytical workflow for the characterization of **N-Methyldibutylamine**.

## **Applications in Research and Development**



N-Methyldibutylamine serves as a valuable tool in several scientific and industrial domains:

- Organic Synthesis: It acts as a non-nucleophilic base and an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals like herbicides.[2][5]
- Mass Spectrometry: It has been used to develop optimized mobile phase systems that enhance mass spectrometry signal intensity for oligonucleotides like siRNA and DNA.[1]
- Materials Science: The compound is used in the manufacturing of plastics, enamels, and polymers, where it can function as a solvent or catalyst.[3] It has also been cited for its utility in preparing Group II-VI compound semiconductors.[5]
- Biomedical Research: Although preliminary, some sources suggest it has potential
  applications in cancer research due to an observed ability to inhibit the growth of tumor cells.
   [3]

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### References

- 1. N-Methyldibutylamine | C9H21N | CID 18855 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-METHYLBUTYLAMINE(110-68-9) IR Spectrum [chemicalbook.com]
- 4. N-Methylbutylamine | C5H13N | CID 8068 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1-Butanamine, N-butyl-N-methyl- [webbook.nist.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. spectrabase.com [spectrabase.com]
- 10. m.youtube.com [m.youtube.com]



- 11. m.youtube.com [m.youtube.com]
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